N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a methanesulfonamide group attached to a substituted aniline. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.
The compound has been referenced in various scientific literature, particularly in studies focusing on the design and synthesis of inhibitors targeting specific kinases, such as focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2) . These studies often explore the compound's efficacy and mechanism of action in biological systems.
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties and are widely used in pharmaceutical applications. The presence of the aminomethyl and methanesulfonamide groups classifies it further as a sulfonylamino compound, which can exhibit various biological activities.
The synthesis of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide typically involves several key steps:
The molecular structure of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide can be represented as follows:
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide can participate in various chemical reactions:
The reaction conditions and catalysts used can significantly affect the yield and selectivity of these reactions.
The mechanism of action of N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide primarily revolves around its role as an inhibitor:
Studies have indicated that structural modifications to this compound can enhance its selectivity and potency against specific kinase targets, providing insights into structure-activity relationships .
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide is primarily utilized in:
This compound exemplifies the ongoing research efforts to develop targeted therapies through detailed understanding of its chemical properties, synthesis methods, and biological mechanisms.
N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide (Systematic IUPAC Name) represents a structurally optimized N-methylsulfonamide derivative with significant applications in modern drug discovery, particularly in oncology and targeted protein degradation. Its molecular framework (C₁₀H₁₆N₂O₂S; MW: 228.31 g/mol) integrates a 2-(aminomethyl)-6-methylphenyl moiety linked to a N-methylmethanesulfonamide group, resulting in distinct physicochemical properties conducive to intracellular target engagement [1] [4]. The secondary amine and sulfonamide functionalities facilitate hydrogen bonding with biological targets, while the aromatic system enables hydrophobic interactions within protein binding pockets.
Property | Value |
---|---|
CAS Registry Number | 57584553 (Free base) |
Molecular Formula | C₁₀H₁₆N₂O₂S |
Molecular Weight | 228.31 g/mol |
Key Functional Groups | 2° amine, sulfonamide, benzylamine |
Pharmacophore Role | FAK-binding motif, linker anchor |
The compound emerged from systematic medicinal chemistry efforts to optimize the focal adhesion kinase (FAK) inhibitor PF-562271. Initial crystallographic studies (PDB ID: 3BZ3) revealed that the lactam fragment of PF-562271 extended into solvent-accessible regions, suggesting suitability for chemical modification [2]. Researchers replaced this lactam with a piperazine ring and substituted the pyridine core with a benzene ring, yielding a derivative retaining potent FAK inhibition (IC₅₀ comparable to PF-562271). Subsequent structural refinement introduced the 2-(aminomethyl)-6-methylphenyl system coupled to N-methylmethanesulfonamide—a configuration balancing target affinity and synthetic versatility [1] [6]. This scaffold’s aminomethyl group proved particularly valuable for covalent conjugation to E3 ligase ligands (e.g., pomalidomide) via amide or carbamate linkages, enabling its pivotal role in proteolysis-targeting chimera (PROTAC) design [2].
Traditional ATP-competitive FAK inhibitors (e.g., PF-562271, defactinib) suppress kinase activity but fail to disrupt FAK’s scaffolding functions, which regulate tumor cell migration, invasion, and stemness via protein-protein interactions mediated by FERM, FAT, and PRR domains [2]. This limitation perpetuates therapeutic resistance in cancers. The N-methylsulfonamide-aniline pharmacophore within N-(2-(aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide addresses this gap by serving as a critical warhead in FAK-directed PROTACs.
Key mechanistic advantages include:
N-(2-(aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide exemplifies rational pharmacophore design for ubiquitin-proteasome system (UPS) engagement. Its integration into PROTAC architectures leverages catalytic UPS mechanisms:
Linker Optimization: The compound’s aminomethyl group permits diverse linker chemistries (amide, triazole, carbamate). In PROTAC A13, a PEG-based linker maximizes ternary complex stability, underscoring this moiety’s versatility [2] [9].
Table 2: PROTACs Utilizing This Pharmacophore for FAK Degradation
PROTAC | E3 Ligase | Linker | DC₅₀ (FAK) | Degradation Efficiency |
---|---|---|---|---|
A13 | CRBN | PEG-based | 26.4 nM | 85% at 10 nM |
BI-3663 | VHL | Alkyl chain | 3.0 nM* | >90% in PC3 cells |
GSK215 | CRBN/VHL | Heteroaromatic | Not reported | Sustained degradation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: